2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide
Description
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a triazolopyridazine derivative featuring a thioether linkage and an N-phenethylacetamide side chain. Its core structure comprises a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a 4-chlorophenyl group at position 3, a sulfur atom at position 6, and a phenethylacetamide moiety. However, the provided evidence lacks direct pharmacological or synthetic data on this specific compound, necessitating comparisons with structurally analogous molecules.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-17-8-6-16(7-9-17)21-25-24-18-10-11-20(26-27(18)21)29-14-19(28)23-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOXXMKYFRDTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazine Derivatives
The triazolo-pyridazine scaffold is synthesized via cyclocondensation between 3,6-dichloropyridazine and 4-chlorophenylhydrazine. This reaction proceeds under reflux in ethanol (80°C, 12 h), yielding 3-(4-chlorophenyl)-6-chloro-triazolo[4,3-b]pyridazine (Intermediate A) with a 68% yield.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3,6-Dichloropyridazine | Ethanol | 80°C | 12 h | 68% |
Alternative Cyclization Pathways
Hydrazine derivatives bearing electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cyclization efficiency. Microwave-assisted methods (150°C, 30 min) improve yields to 75%.
Functionalization at Position 6: Thiol Group Introduction
Nucleophilic Displacement of Chlorine
Intermediate A undergoes nucleophilic substitution with thiourea in dimethylformamide (DMF) at 100°C for 6 h, yielding 3-(4-chlorophenyl)-6-mercapto-triazolo[4,3-b]pyridazine (Intermediate B) with 82% yield.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea | DMF | 100°C | 6 h | 82% |
Thiol Protection and Activation
To prevent oxidation, the thiol group is protected as a disulfide using iodine (I₂) in methanol, forming 3-(4-chlorophenyl)-6-(disulfanyl)-triazolo[4,3-b]pyridazine . This intermediate is stable for subsequent alkylation.
Alkylation with Bromoacetyl Chloride
Thioether Formation
Intermediate B reacts with bromoacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere, yielding 2-bromo-1-((3-(4-chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetone (Intermediate C) with 74% yield.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromoacetyl chloride | THF | 0°C → RT | 3 h | 74% |
Amidation with Phenethylamine
Coupling via Carbodiimide Chemistry
Intermediate C is treated with phenethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), yielding the final product with 65% yield.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Phenethylamine | DCM | RT | 24 h | 65% |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Characterization data includes:
- Melting Point: 189–191°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.12–7.45 (m, 9H, Ar-H), 4.32 (s, 2H, SCH₂), 3.51 (t, J = 6.8 Hz, 2H, NHCH₂), 2.82 (t, J = 6.8 Hz, 2H, CH₂Ph).
Optimization and Yield Considerations
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 150°C) reduces reaction times by 50% and improves overall yield to 70% for the final step.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates, while protic solvents (e.g., ethanol) favor cyclization but slow amidation.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro group (if present) or the triazole ring. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
-
Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial and antiviral agent. The triazolopyridazine core is known for its bioactivity, and modifications to this structure can lead to compounds with enhanced biological properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenethylacetamide moiety may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in cell proliferation or survival, such as kinases or proteases.
Receptors: It may modulate receptor activity, affecting signaling pathways related to inflammation or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related triazolopyridazine derivatives, which vary in substituents on the heterocyclic core, sulfur-containing linkages, and acetamide side chains. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Findings:
The thioether linkage (-S-) in the target compound contrasts with sulfonyl or unmodified analogs, which may influence metabolic stability or redox interactions .
Pharmacological Relevance :
Biological Activity
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a synthetic organic compound belonging to the class of triazolopyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide. Its molecular formula is , and it has a molecular weight of 433.91 g/mol. The compound features a triazolopyridazine core, which is known for its diverse biological activities.
Research indicates that the biological activity of this compound involves several mechanisms:
- Inhibition of DNA Replication : The compound interferes with DNA replication and repair mechanisms in cancer cells, leading to apoptosis (programmed cell death) .
- Enzyme Inhibition : It may inhibit specific enzymes crucial for cell survival, enhancing its anticancer efficacy .
- Signal Transduction Pathways : The compound activates various signaling pathways associated with cell proliferation and survival, including MAPK and AKT pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notable findings include:
-
Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines. For example:
Cell Line IC50 (µM) MCF-7 (breast) 10 HeLa (cervical) 15 A549 (lung) 12
These results indicate a promising anticancer profile compared to standard chemotherapeutics .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption with a half-life suitable for therapeutic applications. Further studies are needed to establish detailed pharmacokinetic parameters.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions starting with cyclization of hydrazine derivatives with 4-chlorobenzaldehyde to form the triazolopyridazine core, followed by thioether linkage formation and phenethylacetamide coupling . Key optimizations include:
- Temperature control : Cyclization steps often require 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .
- Catalysts : Triethylamine or pyridine enhances nucleophilic substitution during thioether bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide methylene groups (δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 425.89 g/mol for C₂₀H₁₆ClN₅O₂S) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability under varying pH .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Answer:
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced: How can structure-activity relationship (SAR) studies guide structural modifications to enhance activity?
Answer:
- Triazole/pyridazine core : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-chlorophenyl position increases enzymatic inhibition by 30–50% .
- Thioether linker : Replacing sulfur with sulfone reduces lipophilicity but may diminish membrane permeability .
- Phenethyl group : Substituting with bulkier alkyl chains (e.g., isopropyl) improves target selectivity in kinase assays .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) or co-solvents (DMSO concentration ≤0.1%) can alter compound solubility and activity .
- Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and validate results with orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
- Batch purity : Confirm purity via HPLC (>95%) and quantify degradants (e.g., oxidized thioether) before testing .
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent pharmacokinetics : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; measure plasma half-life (t₁/₂) via LC-MS/MS. Expect low oral bioavailability (<20%) due to first-pass metabolism .
- Toxicity screening : Acute toxicity in zebrafish embryos (LC₅₀ determination) or 28-day repeat-dose studies in mice (ALT/AST levels) .
- Metabolite profiling : Identify hepatic metabolites (e.g., glucuronide conjugates) using UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
